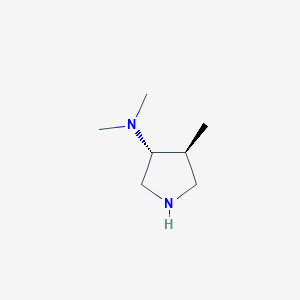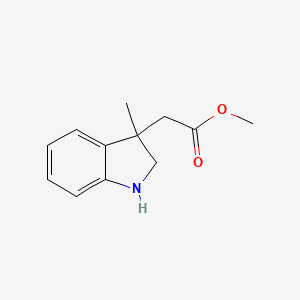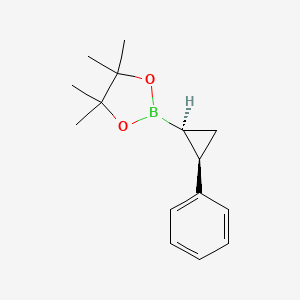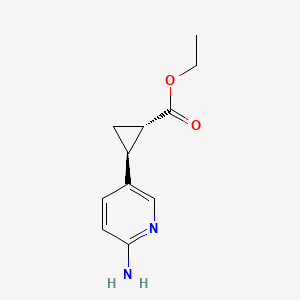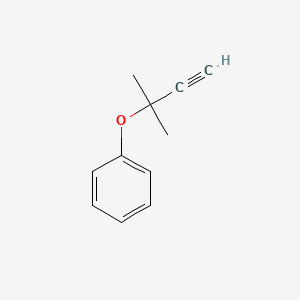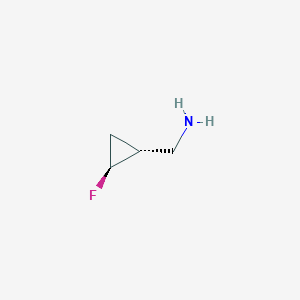![molecular formula C13H12N4S B12991096 1-(4-Ethylphenyl)-1H-pyrazolo[3,4-d]pyrimidine-4-thiol](/img/structure/B12991096.png)
1-(4-Ethylphenyl)-1H-pyrazolo[3,4-d]pyrimidine-4-thiol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Ethylphenyl)-1H-pyrazolo[3,4-d]pyrimidine-4-thiol is a heterocyclic compound that belongs to the pyrazolo[3,4-d]pyrimidine family. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of the thiol group in this compound adds to its reactivity and potential for forming various derivatives.
Preparation Methods
The synthesis of 1-(4-Ethylphenyl)-1H-pyrazolo[3,4-d]pyrimidine-4-thiol typically involves the cyclization of appropriate precursors. One common method involves the reaction of 5-amino-1-phenyl-1H-pyrazole derivatives with suitable reagents under controlled conditions . The reaction conditions often include the use of solvents like methanol and catalysts such as sodium methoxide. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
1-(4-Ethylphenyl)-1H-pyrazolo[3,4-d]pyrimidine-4-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: Reduction reactions can convert the thiol group to a sulfide.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiol group, forming various derivatives. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds.
Industry: The compound’s reactivity makes it useful in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-(4-Ethylphenyl)-1H-pyrazolo[3,4-d]pyrimidine-4-thiol involves its interaction with specific molecular targets. For instance, its anticancer activity is attributed to its ability to inhibit enzymes like tyrosine kinases, which play a crucial role in cell signaling and proliferation . The thiol group can also form covalent bonds with target proteins, leading to their inactivation.
Comparison with Similar Compounds
1-(4-Ethylphenyl)-1H-pyrazolo[3,4-d]pyrimidine-4-thiol can be compared with other pyrazolo[3,4-d]pyrimidine derivatives:
1-Phenyl-1H-pyrazolo[3,4-d]pyrimidine-4-thiol: Similar structure but lacks the ethyl group, which may affect its reactivity and biological activity.
1-(4-Methylphenyl)-1H-pyrazolo[3,4-d]pyrimidine-4-thiol: The presence of a methyl group instead of an ethyl group can lead to differences in steric and electronic properties.
1-(4-Chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidine-4-thiol: The chloro group introduces different electronic effects, potentially altering the compound’s reactivity and biological activity
Properties
Molecular Formula |
C13H12N4S |
|---|---|
Molecular Weight |
256.33 g/mol |
IUPAC Name |
1-(4-ethylphenyl)-7H-pyrazolo[3,4-d]pyrimidine-4-thione |
InChI |
InChI=1S/C13H12N4S/c1-2-9-3-5-10(6-4-9)17-12-11(7-16-17)13(18)15-8-14-12/h3-8H,2H2,1H3,(H,14,15,18) |
InChI Key |
ZDCJDNOPZBGRDF-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)N2C3=C(C=N2)C(=S)N=CN3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1-(4-Chloro-8-iodo-7-methylpyrazolo[1,5-a][1,3,5]triazin-2-yl)ethan-1-one](/img/structure/B12991024.png)
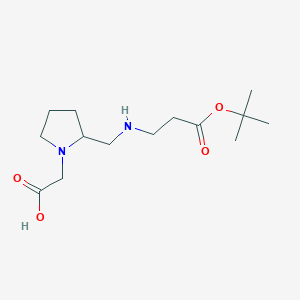
![(S)-3-Methyl-2-oxa-8-azaspiro[4.5]decan-4-one](/img/structure/B12991037.png)
